molecular formula C9H10F3N3 B13689160 1-(4-Trifluoromethylbenzyl)guanidine

1-(4-Trifluoromethylbenzyl)guanidine

Cat. No.: B13689160
M. Wt: 217.19 g/mol
InChI Key: XMMKZZRJMIIBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Trifluoromethylbenzyl)guanidine is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate for the development of novel bioactive molecules. Its primary research application lies in the design and synthesis of potent histamine H3 receptor (H3R) antagonists . In this context, the this compound moiety is incorporated into larger, multi-functional structures that demonstrate high in vitro affinity for the H3R, a G-protein coupled receptor target for potential cognitive and metabolic disorders . Furthermore, guanidine derivatives, particularly those with substituents like the trifluoromethyl group, are increasingly explored for their antimicrobial properties . Research indicates that such compounds can exhibit bactericidal activity against a range of pathogens, including ESKAPE strains, by mechanisms that may involve disrupting bacterial membrane integrity . The presence of the strongly basic guanidine group, which can be protonated under physiological conditions, and the lipophilic trifluoromethylbenzyl group make this scaffold a versatile precursor for molecules with enhanced ability to interact with biological targets and penetrate cellular membranes . Researchers utilize this compound as a key synthon to create ligands for neurological and infectious disease research. Please Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]guanidine

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15)

InChI Key

XMMKZZRJMIIBED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(4-Trifluoromethylbenzyl)guanidine

General Synthetic Strategy

The synthesis of this compound typically involves the following key stages:

  • Preparation of the 4-(trifluoromethyl)benzyl amine intermediate.
  • Guanylation of the amine to introduce the guanidine group.
  • Protection and deprotection steps to facilitate selective functional group transformations.

The guanylation step often employs thiopseudourea derivatives as guanylating agents in the presence of base and mercury(II) chloride as an activator.

Detailed Synthetic Routes

Route A: Multi-step Synthesis via N-Acylation and Guanylation (Based on Staszewski et al. 2019)

This route involves an eight-step synthesis starting from 4-piperidine butyric acid hydrochloride, leading to the formation of this compound derivatives (compound 2b in the cited literature).

Step Reaction Description Reagents/Conditions Product/Intermediate
1 Conversion of 4-piperidine butyric acid hydrochloride to methyl 4-(piperidin-4-yl)butanoate Esterification conditions Methyl 4-(piperidin-4-yl)butanoate (2b.1)
2 Formation of 4-(piperidin-4-yl)butanamide by reaction with aqueous ammonium hydroxide Ammonium hydroxide, aqueous 4-(Piperidin-4-yl)butanamide (2b.2)
3 N-Alkylation with 7-phenoxyheptyl bromide Alkyl bromide, base 4-[1-(7-phenoxyheptyl)piperidin-4-yl]butanamide (2b.3)
4 Reduction with lithium aluminum hydride (LiAlH4) in dry ethyl ether LiAlH4, dry Et2O 4-[1-(7-phenoxyheptyl)piperidin-4-yl]butan-1-amine (2b.4)
5 N-Acetylation with 4-(trifluoromethyl)benzoyl chloride in presence of triethylamine 4-(Trifluoromethyl)benzoyl chloride, Et3N N-{4-[1-(7-phenoxyheptyl)piperidin-4-yl]butyl}-4-(trifluoromethyl)benzamide (2b.5)
6 Reduction with LiAlH4 in dry ethyl ether LiAlH4, dry Et2O 4-[1-(7-phenoxyheptyl)piperidin-4-yl]-N-[4-(trifluoromethyl)benzyl]butan-1-amine (2b.6)
7 Guanylation with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea in presence of triethylamine and 10% excess mercury(II) chloride Guanylating reagent, Et3N, HgCl2 2,3-di(tert-butoxycarbonyl)-1-[4-[1-(7-phenoxyheptyl)piperidin-4-yl]butyl]-1-[4-(trifluoromethyl)benzyl]guanidine (2b.7)
8 Acid deprotection of Boc groups Acidic conditions 1-{4-[1-(7-phenoxyheptyl)piperidin-4-yl]butyl}-1-[4-(trifluoromethyl)benzyl]guanidine dihydrochloride (2b)

This route highlights the importance of stepwise functional group transformations and protection strategies to achieve the target guanidine derivative with the 4-trifluoromethylbenzyl substituent.

Route B: Direct Guanylation of 4-(Trifluoromethyl)benzylamine

An alternative and more direct approach involves the guanylation of commercially available or synthesized 4-(trifluoromethyl)benzylamine with thiopseudourea derivatives.

Step Reaction Description Reagents/Conditions Product/Intermediate
1 Guanylation of 4-(trifluoromethyl)benzylamine 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, triethylamine, 10% excess mercury(II) chloride 2,3-di(tert-butoxycarbonyl)-1-(4-trifluoromethylbenzyl)guanidine
2 Acidic deprotection of Boc groups Acid (e.g., HCl in methanol) This compound (free base or salt)

This method is widely used due to its straightforwardness and relatively high yields and is common in preparing guanidine derivatives with various benzyl substituents.

Reaction Conditions and Yields

Parameter Typical Conditions Notes
Guanylation reagent 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea Requires base and mercury(II) chloride activator
Base Triethylamine Facilitates guanylation
Solvent Dry ethyl ether or acetonitrile Anhydrous conditions preferred
Temperature Room temperature to mild heating Controlled to avoid decomposition
Deprotection Acidic treatment (e.g., HCl in methanol) Removes Boc protecting groups
Yield range 30% to 70% depending on route and purification Multi-step syntheses often have cumulative lower yields

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Multi-step synthesis via N-acylation and guanylation Allows introduction of complex substituents; versatile Lengthy, requires multiple purification steps; lower overall yield
Direct guanylation of 4-(trifluoromethyl)benzylamine Simpler, fewer steps; higher yield Requires availability of pure amine; use of toxic mercury salts

Key Considerations

  • Mercury(II) chloride is commonly used to activate the thiopseudourea guanylating agent but poses toxicity and disposal challenges.
  • Protection of guanidine nitrogen atoms with Boc groups is essential to prevent side reactions and to facilitate purification.
  • Reduction steps using lithium aluminum hydride require strict anhydrous conditions and careful handling.
  • The presence of the trifluoromethyl group can influence the reactivity and solubility of intermediates.

Summary Table of Representative Synthetic Routes

Reference Starting Material Key Reagents Number of Steps Yield (%) Notes
Staszewski et al. (2019) 4-Piperidine butyric acid hydrochloride LiAlH4, 4-(trifluoromethyl)benzoyl chloride, thiopseudourea, HgCl2 8 Moderate (not specified) Multi-step with functional group transformations
Literature general method 4-(Trifluoromethyl)benzylamine Thiopseudourea, triethylamine, HgCl2, acid 2 30-70% Direct guanylation and deprotection

Chemical Reactions Analysis

1-(4-Trifluoromethylbenzyl)guanidine undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are not extensively documented.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylbenzyl)guanidine involves its interaction with specific molecular targets and pathways:

Biological Activity

1-(4-Trifluoromethylbenzyl)guanidine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a guanidine functional group attached to a benzyl moiety with a trifluoromethyl substitution. This structural configuration is significant as it influences the compound's biological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate guanidine precursors with 4-trifluoromethylbenzyl halides. Various synthetic routes have been explored, including:

  • N-alkylation reactions with benzyl halides.
  • Coupling reactions using palladium or copper catalysts to form the guanidine linkage.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of guanidine derivatives, including this compound. The minimum inhibitory concentrations (MICs) against various bacterial strains have been reported, showcasing its potential as an antibacterial agent.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus0.5
Escherichia coli1

These findings suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

The mechanism by which this compound exerts its antibacterial effects may involve:

  • Inhibition of bacterial cell wall synthesis .
  • Disruption of membrane integrity , leading to cell lysis.

Additionally, it has been suggested that guanidines can modulate the dynamics of bacterial proteins involved in cell division, such as FtsZ, which is crucial for bacterial proliferation .

Case Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial efficacy of various guanidine derivatives, this compound was tested alongside other compounds. The results indicated that it not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus, highlighting its potential utility in treating infections associated with biofilm-forming pathogens .

Case Study 2: In Vivo Studies

In vivo studies involving animal models have demonstrated that this compound can significantly reduce bacterial load in infected tissues when administered at therapeutic doses. These studies support its potential as a viable treatment option for bacterial infections resistant to conventional antibiotics .

Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Antibiotic development : Its potency against resistant strains positions it as a candidate for new antibiotic formulations.
  • Anti-inflammatory applications : Some guanidines have shown promise in modulating inflammatory pathways, suggesting potential use in inflammatory diseases .
  • Neurological disorders : Preliminary research indicates that derivatives may interact with neurotransmitter systems, opening avenues for treating conditions like anxiety and depression .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-trifluoromethylbenzyl)guanidine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound can be optimized using tert-butoxycarbonyl (BOC)-protected intermediates. Evidence from multi-step procedures (e.g., tert-butoxycarbonyl-L-arginine derivatives) suggests that coupling trifluoromethyl-substituted benzyl groups with guanidine precursors under controlled conditions (e.g., THF with DMAP catalysis) achieves higher yields . Reaction parameters such as solvent polarity, temperature (room temperature vs. reflux), and protecting group stability (e.g., BOC deprotection with TFA) critically affect purity. For example, Selectfluor®-mediated fluorination steps and potassium trifluoroborate coupling may enhance regioselectivity in trifluoromethyl incorporation . Post-synthesis purification via column chromatography or recrystallization is recommended, with purity validated by HPLC (>95%) and elemental analysis .

Basic: What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): δ<sup>1</sup>H and δ<sup>13</sup>C NMR resolve substituent positions on the benzyl and guanidine moieties. For example, aromatic proton splitting patterns distinguish para-substituted trifluoromethyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]<sup>+</sup> for C9H10F3N3) and detects isotopic patterns of fluorine .
  • Infrared Spectroscopy (IR): Identifies guanidine N-H stretches (~3400 cm<sup>-1</sup>) and C-F vibrations (~1100 cm<sup>-1</sup>) .
  • HPLC: Quantifies purity (>98% in optimized syntheses) and detects byproducts from incomplete BOC deprotection or side reactions .

Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties in biological or catalytic applications?

Answer:
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzyl position, potentially increasing binding affinity in enzyme inhibition studies (e.g., anti-cancer targets) . However, steric hindrance from the CF3 group may reduce accessibility to active sites, as observed in guanidine-based inhibitors. Computational modeling (DFT) or Hammett σpara values can quantify electronic effects, while X-ray crystallography reveals steric constraints . Contrasting bioactivity data in analogues (e.g., lower IC50 in 4-chlorophenyl vs. trifluoromethyl derivatives) highlight the need for structure-activity relationship (SAR) studies .

Advanced: What metabolic pathways or enzymatic systems interact with this compound, and how does this inform toxicity assessments?

Answer:
Guanidine derivatives are metabolized by enzymes like Sll1077 in cyanobacteria, which hydrolyze guanidine into urea and ammonia, mitigating toxicity . In mammalian systems, cytochrome P450 isoforms may oxidize the benzyl group, generating metabolites detectable via LC-MS. Contradictory toxicity data (e.g., cell viability vs. genotoxicity) necessitate enzyme activity assays (e.g., NADPH depletion studies) and transcriptomic profiling to identify stress-response pathways .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., anti-cancer efficacy varying between 90% and 98% purity batches) often arise from:

  • Purity Variability: Rigorous HPLC validation and elemental analysis reduce false positives from impurities .
  • Assay Conditions: Chaotropic agents like guanidine thiocyanate (GTC) in cell lysis buffers may interfere with activity readouts; control experiments with GTC-free conditions are critical .
  • Strain-Specific Responses: Engineered bacterial strains (e.g., Synechococcus GD-EFE7942) show differential guanidine tolerance, requiring standardized models for comparison .

Advanced: What strategies enhance the stability of this compound in long-term biochemical studies?

Answer:

  • Co-solvent Systems: Use dimethyl sulfoxide (DMSO) or ethanol at -20°C to prevent hydrolysis .
  • Enzymatic Detoxification: Co-expression of guanidine-degrading enzymes (e.g., Sll1077) in cell cultures reduces compound accumulation and improves genomic stability in prolonged studies .
  • Polymer Encapsulation: Guanidine-functionalized nanofibers (e.g., G-PBuOxz/Nylon-6,6) stabilize the compound and enable controlled release in decontamination applications .

Advanced: How can researchers design experiments to evaluate the compound’s role in guanidine-based polymer systems for chemical detoxification?

Answer:

  • Kinetic Studies: Monitor hydrolysis rates of model toxins (e.g., diisopropyl fluorophosphate, DFP) using <sup>19</sup>F NMR or GC-MS. Rate constants (k2) correlate with [guanidine]/[DFP] ratios .
  • Morphological Analysis: SEM/TEM imaging of polymer matrices (e.g., Nylon-6,6 nanofibers) assesses how guanidine incorporation affects porosity and surface area .
  • Thermal Stability Tests: TGA/DSC evaluates decomposition thresholds under operational conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.